2-Hydroxycarbazole

Overview

Description

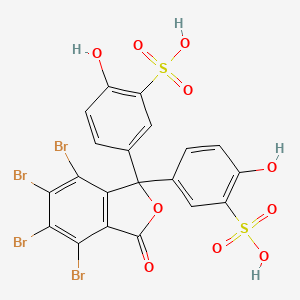

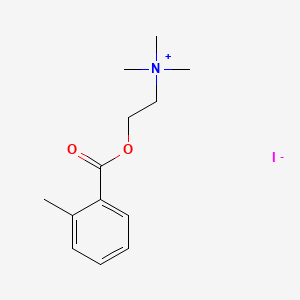

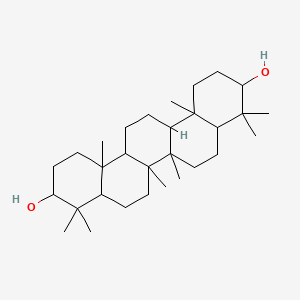

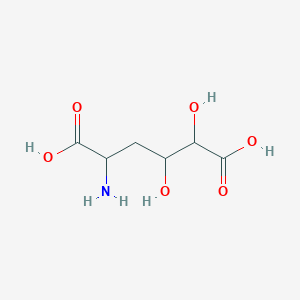

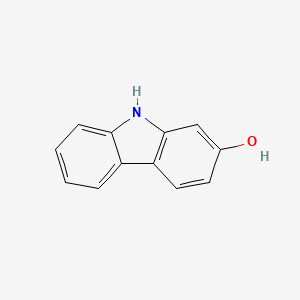

2-Hydroxycarbazole is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₉NO. It is structurally related to carbazole, featuring a hydroxyl group at the second position of the carbazole ring.

Mechanism of Action

- Primary Targets : 2-Hydroxycarbazole interacts with two primary targets:

- Ferredoxin CarAc : Part of the multicomponent carbazole 1,9a-dioxygenase (CARDO), which converts carbazole into 2-aminobiphenyl-2,3-diol. Ferredoxin CarAc acts as a mediator in the electron transfer from CarAd to CarAa .

- Terminal Oxygenase Component of Carbazole : This target is involved in the degradation of carbazole. Specifically, it catalyzes the conversion of carbazole to 2-aminobiphenyl-2,3-diol .

Target of Action

Biochemical Analysis

Biochemical Properties

2-Hydroxycarbazole plays a significant role in biochemical reactions, particularly in calcium ion mobilization. It has been found to activate both type 1 and type 2 ryanodine receptors in skeletal and cardiac muscle . These receptors are crucial for calcium ion release from the sarcoplasmic reticulum, which is essential for muscle contraction. The interaction between this compound and ryanodine receptors is characterized by a concentration-dependent release of calcium ions, which is competitively antagonized by caffeine . Additionally, this compound undergoes chemoselective N-alkylation using sodium hydride as a base in a tetrahydrofuran-dimethylformamide solvent system .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In sea urchin egg homogenates, it has been shown to potently release calcium ions via a specific mechanism that displays apparent desensitization . This compound influences cell function by modulating calcium ion signaling pathways, which are critical for numerous cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ryanodine receptors, leading to the release of calcium ions from intracellular stores . This compound does not enhance [3H]ryanodine binding, indicating that it operates through a non-ryanodine receptor mechanism . The binding interactions of this compound with biomolecules are characterized by its ability to modulate calcium ion release, which is essential for various cellular processes. Additionally, this compound undergoes chemoselective N-alkylation, which may influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be synthesized continuously and efficiently using a millimeter-scale photoreactor, which enhances reaction rates and mitigates overreaction . The long-term effects of this compound on cellular function are still being investigated, but its role in calcium ion mobilization suggests it may have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively mobilize calcium ions without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions to calcium ion homeostasis and cellular function. The threshold effects and toxicities observed in animal models highlight the importance of careful dosage regulation when using this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium ion mobilization. It interacts with enzymes and cofactors that regulate calcium ion release from intracellular stores .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is distributed within cells through mechanisms that ensure its localization to specific compartments where it can exert its effects on calcium ion mobilization . The accumulation and localization of this compound within cells are critical factors that determine its biochemical activity and efficacy .

Subcellular Localization

This compound is localized to specific subcellular compartments where it can interact with ryanodine receptors and other biomolecules involved in calcium ion signaling . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its activity and function. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycarbazole can be synthesized through several methods. One common approach involves the hydrogen oxidation of carbazole. In this method, carbazole reacts with a basic oxidizing agent, such as hydrogen peroxide or benzyl peroxide, to form this compound . Another method involves the reaction of a diphenylamine derivative with a base at elevated temperatures in the presence of water or an organic solvent .

Industrial Production Methods: Industrial production of this compound typically involves the Kolbe-Schmitt reaction. In this process, this compound is subjected to carboxylation using carbon dioxide under high pressure and temperature conditions. The reaction is carried out in alcoholic solvents with the exclusion of water to achieve higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycarbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydro derivatives.

Substitution: It undergoes electrophilic substitution reactions, such as N-alkylation and N-acylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in the presence of bases like sodium hydride.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydro derivatives.

Substitution: N-alkylated and N-acylated products.

Scientific Research Applications

2-Hydroxycarbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxycarbazole is structurally related to other carbazole derivatives, such as:

- 4-Hydroxycarbazole

- 3,6-Dibromocarbazole

- 11H-Benzo[a]carbazole

Uniqueness: What sets this compound apart is its specific hydroxyl group position, which imparts unique chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with particular biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name |

9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPGDZPXOZATKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235340 | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-79-3 | |

| Record name | 2-Hydroxycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxycarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-hydroxycarbazole has been shown to induce calcium release from the sarcoplasmic reticulum, the main calcium store in muscle cells. This effect is mediated by the activation of ryanodine receptors (RyRs), specifically the type 2 RyR found in cardiac muscle. [] While the exact mechanism of action is not fully understood, this compound appears to bind to RyRs at a site distinct from ryanodine and caffeine. [] This interaction leads to the opening of the RyR channel, allowing calcium ions to flow out of the sarcoplasmic reticulum and into the cytoplasm. This increase in cytoplasmic calcium levels can then trigger a variety of downstream effects, including muscle contraction.

A:

- Spectroscopic Data: Specific spectroscopic data can be found in various publications and databases. Key data often includes:

ANone: While detailed studies on material compatibility and stability are limited in the provided research, some insights can be gleaned:

- Photostability: 2-acyloxycarbazoles, derivatives of this compound, exhibit interesting photochemical properties. Upon UV irradiation, they undergo a photo-Fries rearrangement, highlighting potential applications in organic synthesis and material science. []

- Metal Complex Formation: The ability of this compound-1-carboxylic acid to form complexes with metals like zinc and nickel suggests potential applications in material science, particularly in enhancing the photostability of materials like spironaphthoxazines. []

ANone:

- Semi-Empirical Calculations: PM3 calculations have been employed to predict the reactivity of carbazole and its derivatives, including this compound, in chlorination reactions. These calculations provide insights into the electronic properties and reactivity of these compounds. []

- Quantum Mechanical Studies: In the context of vanadium-catalyzed oxidative coupling, quantum mechanical studies have been used to investigate the mechanism of the reaction, including the role of this compound as a substrate. []

ANone: Several studies provide insights into the SAR of this compound and its analogs:

- Tyrosinase Inhibition: SAR studies with hydroxyindoles, including this compound, revealed the importance of the position of the phenolic hydroxy group for potent inhibition of human melanoma tyrosinase. Notably, 6-hydroxyindole exhibited the strongest inhibitory activity, suggesting that the position of the hydroxyl group is crucial for interacting with the enzyme's active site. []

- Nitric Oxide Inhibition: A study investigating the nitric oxide inhibitory activity of carbazole alkaloids from Murraya tetramera, including compounds structurally related to this compound, found that several of these alkaloids exhibited potent inhibitory effects, highlighting the potential of this class of compounds as anti-inflammatory agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.